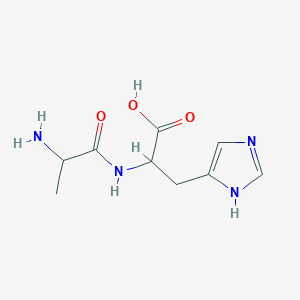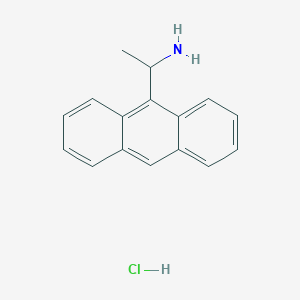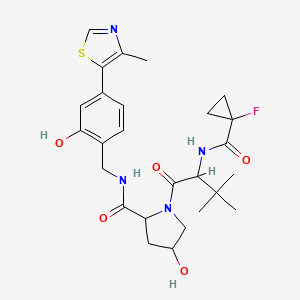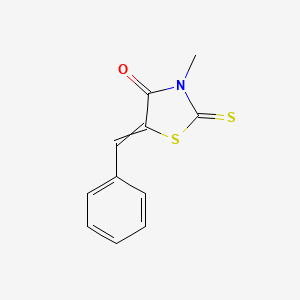![molecular formula C20H30N2O2 B12496578 1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)
1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(BICYCLO[2.2.1]HEPTAN-2-IL)-4-[(2,5-DIMETOXIFENIL)METIL]PIPERAZINA es un compuesto orgánico complejo que presenta una estructura de heptano bicíclico fusionada con un anillo de piperazina y un grupo dimetoxi fenilo
Métodos De Preparación
La síntesis de 1-(BICYCLO[2.2.1]HEPTAN-2-IL)-4-[(2,5-DIMETOXIFENIL)METIL]PIPERAZINA típicamente involucra múltiples pasos, comenzando con la preparación del núcleo bicíclico [2.2.1]heptano. Esto se puede lograr a través de una reacción de Diels-Alder, seguida de la funcionalización para introducir los grupos piperazina y dimetoxi fenilo. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de catalizadores y condiciones controladas de temperatura y presión .
Análisis De Reacciones Químicas
1-(BICYCLO[2.2.1]HEPTAN-2-IL)-4-[(2,5-DIMETOXIFENIL)METIL]PIPERAZINA experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción que utilizan agentes como el hidruro de litio y aluminio pueden convertir las cetonas o los aldehídos en alcoholes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbono, y configuraciones específicas de temperatura y presión para asegurar tasas de reacción óptimas y formación de productos .
Aplicaciones Científicas De Investigación
1-(BICYCLO[2.2.1]HEPTAN-2-IL)-4-[(2,5-DIMETOXIFENIL)METIL]PIPERAZINA tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar las interacciones receptor-ligando y la inhibición enzimática.
Industria: Se puede utilizar en la producción de materiales avanzados y como precursor para diversos procesos químicos .
Mecanismo De Acción
El mecanismo de acción de 1-(BICYCLO[2.2.1]HEPTAN-2-IL)-4-[(2,5-DIMETOXIFENIL)METIL]PIPERAZINA implica su interacción con objetivos moleculares como enzimas o receptores. La estructura bicíclica permite interacciones de unión específicas, mientras que el anillo de piperazina puede participar en enlaces de hidrógeno e interacciones electrostáticas. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares a 1-(BICYCLO[2.2.1]HEPTAN-2-IL)-4-[(2,5-DIMETOXIFENIL)METIL]PIPERAZINA incluyen:
Derivados de biciclo[2.2.1]heptano: Estos compuestos comparten el núcleo bicíclico pero difieren en los grupos funcionales unidos.
Derivados de piperazina: Compuestos con variaciones en los sustituyentes en el anillo de piperazina.
Derivados de dimetoxi fenilo: Moléculas con diferentes sustituyentes en el anillo fenilo.
La singularidad de 1-(BICYCLO[2.2.1]HEPTAN-2-IL)-4-[(2,5-DIMETOXIFENIL)METIL]PIPERAZINA radica en su combinación de estos tres motivos estructurales, que confieren propiedades químicas y biológicas específicas .
Propiedades
Fórmula molecular |
C20H30N2O2 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H30N2O2/c1-23-18-5-6-20(24-2)17(13-18)14-21-7-9-22(10-8-21)19-12-15-3-4-16(19)11-15/h5-6,13,15-16,19H,3-4,7-12,14H2,1-2H3 |
Clave InChI |
AJFSFBSOIUMROK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CC4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496497.png)

![2-{2-[(2,6-Dichlorobenzyl)amino]ethoxy}ethanol](/img/structure/B12496509.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12496513.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)
![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)

![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)


![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)

